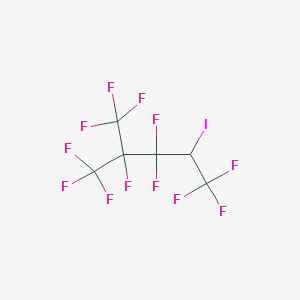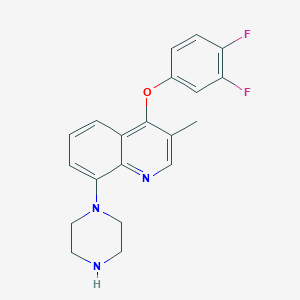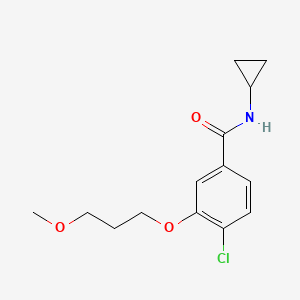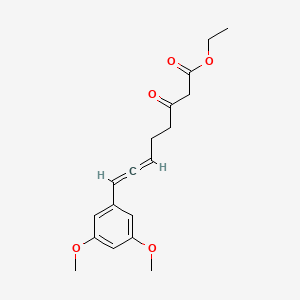
2,2'-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is an organic compound that belongs to the class of bis-pyrroles. This compound features a central phenylpropene moiety flanked by two 1-methyl-1H-pyrrole groups. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylprop-1-ene and 1-methyl-1H-pyrrole.
Condensation Reaction: The 1-phenylprop-1-ene undergoes a condensation reaction with two equivalents of 1-methyl-1H-pyrrole in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or toluene. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole).
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1-Phenylethene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with an ethene moiety instead of propene.
2,2’-(1-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a propane moiety instead of propene.
2,2’-(1-Phenylbut-1-ene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a butene moiety instead of propene.
Uniqueness
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the propene moiety and the bis-pyrrole groups allows for unique interactions with other molecules, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
919295-58-2 |
|---|---|
Formule moléculaire |
C19H20N2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylprop-2-enyl]pyrrole |
InChI |
InChI=1S/C19H20N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-15,17H,1-2H3 |
Clé InChI |
OMVUQDFQKLNPPG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C=CC2=CC=CC=C2)C3=CC=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)

![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)

![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)

![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)


![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
